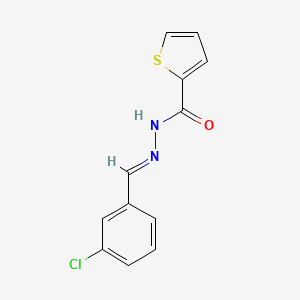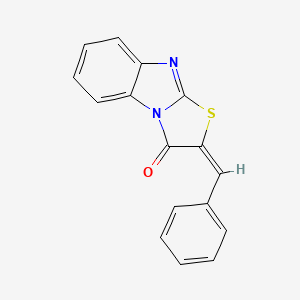![molecular formula C18H15N5O2 B11673792 N'-[(E)-(1H-Indol-3-YL)methylidene]-3-(5-methylfuran-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11673792.png)
N'-[(E)-(1H-Indol-3-YL)methylidene]-3-(5-methylfuran-2-YL)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(1H-Indol-3-YL)methylidene]-3-(5-methylfuran-2-YL)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a combination of indole, furan, and pyrazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1H-Indol-3-YL)methylidene]-3-(5-methylfuran-2-YL)-1H-pyrazole-5-carbohydrazide typically involves the condensation of an indole derivative with a furan-substituted pyrazole carbohydrazide. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1H-Indol-3-YL)methylidene]-3-(5-methylfuran-2-YL)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole, furan, and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[(E)-(1H-Indol-3-YL)methylidene]-3-(5-methylfuran-2-YL)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Use as a precursor for synthesizing other complex organic molecules with desired properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(1H-Indol-3-YL)methylidene]-3-(5-methylfuran-2-YL)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety can bind to various receptors, modulating their activity, while the pyrazole and furan rings may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further investigation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as pyrazole-3-carboxylic acid.
Uniqueness
N’-[(E)-(1H-Indol-3-YL)methylidene]-3-(5-methylfuran-2-YL)-1H-pyrazole-5-carbohydrazide is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and chemical reactivity compared to other compounds with only one or two of these rings .
Properties
Molecular Formula |
C18H15N5O2 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15N5O2/c1-11-6-7-17(25-11)15-8-16(22-21-15)18(24)23-20-10-12-9-19-14-5-3-2-4-13(12)14/h2-10,19H,1H3,(H,21,22)(H,23,24)/b20-10+ |
InChI Key |
DAFUAQGQDIUPDM-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11673713.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11673715.png)
![3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B11673720.png)

![N-Cyclopentyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide](/img/structure/B11673725.png)
![N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B11673738.png)

![N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]-N-phenylpropanamide](/img/structure/B11673749.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11673754.png)
![6-[(2E)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11673761.png)
![N-[3-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide](/img/structure/B11673764.png)
![(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11673771.png)
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11673781.png)
![N'-[(Z)-(4-methylphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11673787.png)
